5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde
Overview
Description
5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C10H7ClOS and a molecular weight of 210.68 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and an aldehyde functional group attached to a benzo[b]thiophene ring system. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde typically involves the chlorination of 3-methylbenzo[b]thiophene followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where the starting material is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes, often optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.
Reduction: 5-Chloro-3-methylbenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 5-Chloro-2-methylbenzo[b]thiophene-3-carbaldehyde
- 5-Chloro-3-methylbenzo[b]thiophene-2-methanol
- 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Comparison: Compared to its analogs, 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is unique due to the position of the aldehyde group, which significantly influences its reactivity and applications. The presence of the chloro and methyl groups also contributes to its distinct chemical behavior .
Biological Activity
5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C10H8ClOS and a molecular weight of 215.68 g/mol. The presence of a chloro group and a methyl group on the benzothiophene ring contributes to its unique reactivity and biological properties.
Biological Activity
The compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies indicate that derivatives of benzo[b]thiophene, including this compound, exhibit significant activity against various bacterial and fungal strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with protein function, leading to cell death.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's efficacy is attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effectiveness against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed an IC50 value of approximately 15 µM for HeLa cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It forms covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of essential biological processes. This interaction can disrupt cellular functions critical for microbial survival and cancer cell proliferation.
Comparative Analysis with Similar Compounds
The structural variations in related compounds significantly influence their biological activities. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Chloro-2-methylbenzo[b]thiophene-3-carbaldehyde | Different aldehyde position | Lower antimicrobial activity |
5-Chloro-3-methylbenzo[b]thiophene-2-methanol | Hydroxyl group addition | Enhanced anticancer properties |
The unique positioning of the aldehyde group in this compound is crucial for its reactivity and biological efficacy compared to its analogs .
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHWRIDKBQTMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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